1-(3-(tert-Butyl)phenyl)ethanone
Overview
Description
1-(3-(tert-Butyl)phenyl)ethanone is an organic compound with the molecular formula C12H16O. It is a ketone derivative characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Fungicidal Activity : Novel compounds synthesized from 1-(3-(tert-Butyl)phenyl)ethanone have demonstrated notable fungicidal activity. For instance, certain compounds exhibited complete inhibition against Cercospora arachidicola Hori at specific concentrations (Mao, Song, & Shi, 2013).
Antimicrobial Applications : Research on heterocyclic compounds derived from this compound, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, has indicated their potential in antimicrobial activity (Wanjari, 2020).
Organic Synthesis
- Organic Synthesis : this compound has been utilized in the synthesis of various organic compounds. For example, its derivatives have been used in the synthesis of diverse phosphine ligands and organometallic compounds (Karaoğlu et al., 2016).
Chemical Reactions and Mechanisms
- Chemical Reaction Studies : Research involving this compound has contributed to understanding various chemical reactions, such as the kinetics of tert-butyllithium addition to alkenes (Obriot, Favier, & Sigwalt, 1987).
Pharmaceutical Research
Pharmaceutical Agent Degradation Study : The compound has been used in studies related to the degradation of pharmaceutical agents, illustrating its utility in environmental and pharmaceutical research (Sakkas et al., 2007).
Enzymatic C-Demethylation in Drug Metabolism : It plays a role in the enzymatic C-Demethylation of certain pharmaceutical compounds, highlighting its importance in the study of drug metabolism and pharmacokinetics (Yoo et al., 2008).
Material Science and Photocatalysis
- Photocatalysis and Protective Group Study : Its derivatives have been investigated for use as photoremovable protecting groups in organic synthesis, which is crucial in material science and photocatalysis (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003)
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research . .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as other aromatic ketones, are known to participate in electrophilic aromatic substitution reactions . These reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile, leading to various downstream effects.
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant . . These properties could potentially impact the compound’s bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(tert-Butyl)phenyl)ethanone can be synthesized through Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(tert-Butyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium tr
Properties
IUPAC Name |
1-(3-tert-butylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEGMYYTIFLVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545994 | |
Record name | 1-(3-tert-Butylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6136-71-6 | |
Record name | 1-(3-tert-Butylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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